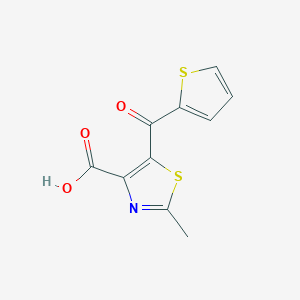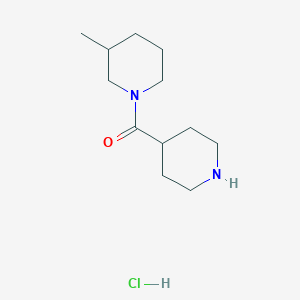
3-Methyl-1-(piperidine-4-carbonyl)piperidine hydrochloride
説明
Piperidine derivatives are a broad class of organic compounds that contain a piperidine functional group . Piperidines are six-membered heterocyclic amines, and they are a key structural component in many pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of piperidine derivatives is a well-studied area in organic chemistry. There are numerous methods available, including the cyclization of amino alcohols, the amination of organoboronates, and the hydroamination of unactivated olefins .Molecular Structure Analysis
The molecular structure of a piperidine derivative would include a six-membered ring containing one nitrogen atom and five carbon atoms. The exact structure would depend on the specific substituents attached to the ring .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The exact reactions would depend on the specific structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a piperidine derivative would depend on its specific structure. These properties could include molecular weight, solubility, melting point, boiling point, and stability .科学的研究の応用
Synthesis and Molecular Structure
- Synthesis and Molecular Structure Analysis : One study explored the synthesis of a related compound, demonstrating how piperidine derivatives can be synthesized and their molecular structures analyzed. This particular research focused on the crystallization and molecular interactions within the compound, providing insights into the structural properties of piperidine derivatives (Khan et al., 2013).
Nuclear Magnetic Resonance Spectroscopy
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Another study delved into the use of carbon-13 NMR spectroscopy for analyzing methyl-substituted piperidines and their hydrochloride salts. This research aids in understanding the chemical shifts and molecular behavior of such compounds, which is crucial for their application in scientific research (Béguin et al., 1978).
Diastereoselective Synthesis
- Diastereoselective Synthesis Approaches : Research has been conducted on diastereoselective approaches to synthesize disubstituted piperidines, which is relevant for the development of various piperidine-based compounds. This study highlights different catalysis methods and their effects on the product's diastereoselectivity (Williams, Bahia, & Snaith, 2002).
Electrophilic Substitution
- Electrophilic Substitution and Carbonyl Compounds : Another aspect of piperidine research involves the preparation and electrophilic substitution of certain piperidine derivatives. This study contributes to understanding how piperidine compounds react with electrophiles, which is essential for synthesizing a variety of piperidine-based molecules (Birk & Voss, 1996).
Spectroscopic and Quantum Chemical Studies
- Spectroscopic and Quantum Chemical Analysis : Spectroscopic and quantum chemical methods have been used to study novel piperidine derivatives. This approach includes X-ray crystallography and density functional theory calculations, providing detailed insights into the molecular geometry and electronic properties of these compounds (Fatma et al., 2017).
Piperidine as a Ligand
- Piperidine Derivatives as Ligands : Some research has focused on piperidine derivatives as potential ligands for selective serotonin reuptake inhibitors. This study shows how modifications to the piperidine structure can impact its pharmacological properties (Germann et al., 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(3-methylpiperidin-1-yl)-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-10-3-2-8-14(9-10)12(15)11-4-6-13-7-5-11;/h10-11,13H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKSUFBHQVUSFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(piperidine-4-carbonyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





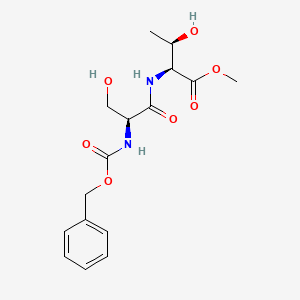


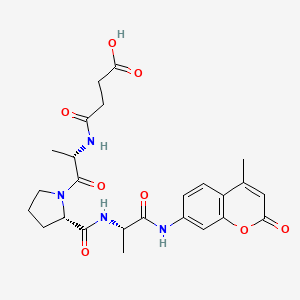
![[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid](/img/structure/B1390831.png)

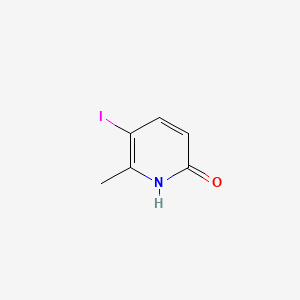
![(R)-N-[1-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1390837.png)

